molecular formula C14H12BrClN2O2 B11646524 3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide

Cat. No.: B11646524
M. Wt: 355.61 g/mol
InChI Key: JDUNDVZCAGDAMQ-UHFFFAOYSA-N
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Description

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, a chlorine atom at the 5th position of the pyridine ring, and an ethoxy group at the 4th position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-ethoxybenzoic acid and 5-chloro-2-aminopyridine.

    Amidation Reaction: The 3-bromo-4-ethoxybenzoic acid is reacted with 5-chloro-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group or the pyridine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

    Hydrolysis: The major products are 3-bromo-4-ethoxybenzoic acid and 5-chloro-2-aminopyridine.

Scientific Research Applications

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(5-chloropyridin-2-yl)benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activities.

    3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide:

Uniqueness

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H12BrClN2O2

Molecular Weight

355.61 g/mol

IUPAC Name

3-bromo-N-(5-chloropyridin-2-yl)-4-ethoxybenzamide

InChI

InChI=1S/C14H12BrClN2O2/c1-2-20-12-5-3-9(7-11(12)15)14(19)18-13-6-4-10(16)8-17-13/h3-8H,2H2,1H3,(H,17,18,19)

InChI Key

JDUNDVZCAGDAMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

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